molecular formula C7H14N3O B13092384 (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy

(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy

Cat. No.: B13092384
M. Wt: 156.21 g/mol
InChI Key: JOUQHALJTYAVRQ-UHFFFAOYSA-N
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Description

(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy is a compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an amino group and a tetramethyl-substituted imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or gold can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles .

Scientific Research Applications

(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its tetramethyl substitution provides steric hindrance, affecting its reactivity and interaction with other molecules .

Properties

Molecular Formula

C7H14N3O

Molecular Weight

156.21 g/mol

InChI

InChI=1S/C7H14N3O/c1-6(2)5(8)9-7(3,4)10(6)11/h1-4H3,(H2,8,9)

InChI Key

JOUQHALJTYAVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(N1[O])(C)C)N)C

Origin of Product

United States

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